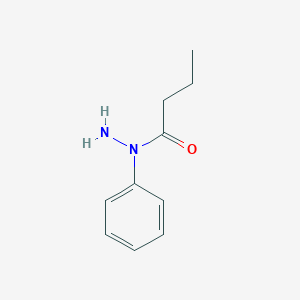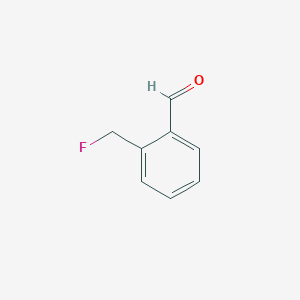![molecular formula C11H23NO5 B13495025 Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate](/img/structure/B13495025.png)
Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate is an ester compound characterized by its unique structure, which includes multiple ethoxy groups and an amino group. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate typically involves the reaction of ethyl propanoate with 2-[2-(2-aminoethoxy)ethoxy]ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the use of catalysts and specific temperature and pressure conditions to optimize the yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate undergoes various chemical reactions including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol.
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products
Hydrolysis: Produces 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoic acid and ethanol.
Oxidation: Forms oxidized derivatives such as nitro compounds.
Substitution: Yields substituted ethoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential use in the formulation of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, facilitating its binding to enzymes and receptors. The ethoxy groups enhance its solubility and stability in various solvents, making it a versatile compound for different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
- Tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate
Uniqueness
Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate stands out due to its multiple ethoxy groups and the presence of an amino group. These functional groups confer unique properties such as enhanced solubility, stability, and the ability to form hydrogen bonds, making it suitable for a wide range of applications .
Eigenschaften
Molekularformel |
C11H23NO5 |
|---|---|
Molekulargewicht |
249.30 g/mol |
IUPAC-Name |
ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C11H23NO5/c1-2-17-11(13)3-5-14-7-9-16-10-8-15-6-4-12/h2-10,12H2,1H3 |
InChI-Schlüssel |
ATQWZAQCONFYRI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCOCCOCCOCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


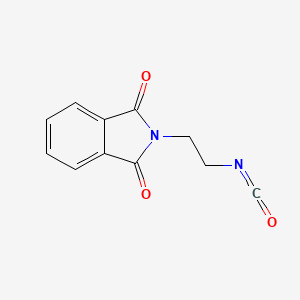
![8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13494958.png)

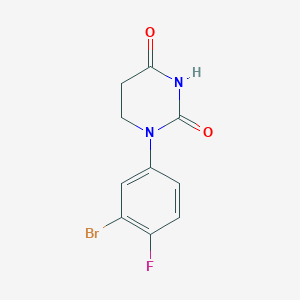
![{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanol](/img/structure/B13494972.png)
![3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride](/img/structure/B13494976.png)
![1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13494978.png)
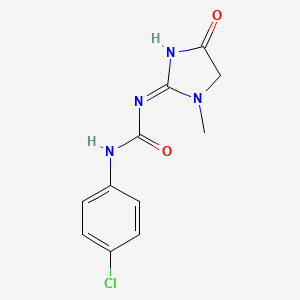
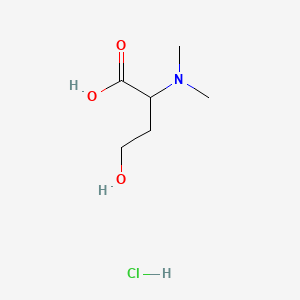
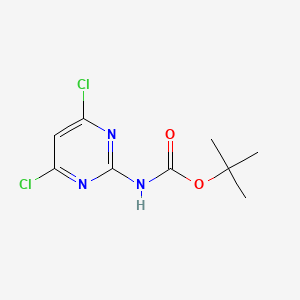
![2-butyl-3-[(1E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-chloro-5-methylcyclohex-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; tetrafluoroboranuide](/img/structure/B13494994.png)
![(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane](/img/structure/B13495001.png)
